molecular formula C6H12O2 B3029144 trans-1,3-Cyclohexanediol CAS No. 5515-64-0

trans-1,3-Cyclohexanediol

Cat. No. B3029144
CAS RN: 5515-64-0
M. Wt: 116.16 g/mol
InChI Key: RLMGYIOTPQVQJR-UHFFFAOYSA-N
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Description

Trans-1,3-Cyclohexanediol is a chemical compound that is part of a family of diols with the cyclohexane backbone. It is a diastereoisomer of cyclohexanediol, where the hydroxyl groups are located on the first and third carbon atoms in a trans configuration across the cyclohexane ring. This compound and its derivatives are of interest due to their potential applications in various fields, including the synthesis of glycomimetics, coordination polymers, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of trans-1,3-Cyclohexanediol and its derivatives has been explored through various methods. One approach involves the stereoselective synthesis of diastereoisomeric dicarboxy-cyclohexanediols, which can mimic vicinally disubstituted monosaccharides . Another method includes the oxidation of cyclohexene with hydrogen peroxide catalyzed by a diselane compound, providing a practical route to trans-1,2-cyclohexanediol . Additionally, the synthesis of trans-1,4-cyclohexanedisulfonic acid from a cis/trans-mixture of 1,4-cyclohexanediol has been reported, leading to the formation of a metal–organic coordination polymer .

Molecular Structure Analysis

The molecular structure of trans-1,3-Cyclohexanediol and related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the conformational equilibria of trans diesters of 1,4-cyclohexanediol were investigated by low-temperature 1H NMR spectroscopy, revealing the influence of hyperconjugation and steric effects on the stability of different conformers . The self-association behavior of 1,2-cyclohexanediols was also examined, showing differences between cis and trans isomers .

Chemical Reactions Analysis

Trans-1,3-Cyclohexanediol can participate in various chemical reactions due to its functional hydroxyl groups. It can form complexes with metals, as demonstrated by the copper complexation used to separate cis- and trans-1,3-cyclohexanediol isomers . The compound also serves as a precursor for further chemical modifications, such as the synthesis of diaminocyclohexanes, which have been studied for their antitumor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,3-Cyclohexanediol and its isomers have been characterized through experimental and computational studies. Infrared spectroscopy has been used to study phase transitions and the role of hydrogen bonding in both solid and liquid phases of the isomers . The advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor over standard glassware have been highlighted, with benefits including faster reaction rates and higher purity of the product . Additionally, the polymerization behavior of diisocyanatocyclohexane isomers has been investigated, revealing differences in the thermal stability and structure of the resulting polymers .

Scientific Research Applications

Catalytic Applications

  • Catalytic System Efficiency : trans-1,3-Cyclohexanediol contributes to the efficiency of a Cu-catalytic system. It's less effective than its cis counterpart but still plays a role in Cu-catalyzed cross-coupling reactions, enabling the synthesis of important biologically active compounds (Kabir et al., 2010).

Synthesis and Chemical Transformations

  • Oxidation of Cyclohexene : A study detailed a method to convert cyclohexene to trans-1,2-cyclohexanediol, demonstrating its potential in practical industrial production due to its atom-economic properties and clean procedures (Yu et al., 2014).
  • Molecular Recognition : trans-1,3-Cyclohexanediol's affinity in molecular interactions was studied, highlighting its potential in understanding stereochemical and regiochemical interactions (Kikuchi et al., 1991).

Industrial and Practical Synthesis

  • Synthesis in Microreactors : The synthesis of trans-1,2-cyclohexanediol in microreactors was compared with traditional methods, showing benefits like faster reaction rates and higher purity product, which could influence industrial synthesis processes (Hartung et al., 2007).

Stereochemistry and Enantioselectivity

  • Enzymatic Resolution : The enzymatic resolution and desymmetrization of cis-1,3-cyclohexanediol, which is chemically similar to trans-1,3-Cyclohexanediol, were investigated, providing insights into asymmetric transformations relevant for stereochemistry (Fransson et al., 2006).

Electrocatalysis

  • Electrooxidation Studies : Research on the electrooxidation of trans-1,3-Cyclohexanediol isomers at a gold electrode offers insights into its electrochemical activity and potential applications in electrocatalysis (L̵uczak et al., 1994).

Polymorphism and Phase Transitions

  • Polymorphism Studies : Investigations into the polymorphism of isomeric cyclohexanediols, including trans-1,3-Cyclohexanediol, provide valuable information on their crystalline structures and phase transitions, which are important for materials science applications (Bebiano et al., 2014).

Green Chemistry

  • Eco-Friendly Oxidation Methods : A study demonstrated an eco-friendly method for the oxidation of cyclohexene to trans-1,2-cyclohexanediol, emphasizing the importance of sustainable practices in chemical synthesis (Rosatella et al., 2011).

Conformational Isomorphism

  • Conformational Isomorphism : Research on trans-1,4-Cyclohexanediol's polymorphism revealed conformational isomorphism, where different conformers coexist in the same crystal structure, offering insights into molecular behavior and stability (Maria et al., 2010).

Spectroscopy and Mass Spectrometry

  • Infrared Spectroscopy Studies : The study of trans-1,3-Cyclohexanediol isomers via infrared spectroscopy provided insights into their phase transitions and the role of hydrogen bonding, relevant for analytical chemistry (Leitão et al., 1999).

Co-crystal Structures

  • Co-crystal Formation : The formation of co-crystals involving trans-1,3-Cyclohexanediol was investigated, highlighting its potential in crystal engineering and pharmaceutical applications (Thorey et al., 2010).

Additional Applications

  • Separation and Purification : A study focused on the separation and purification of trans-1,3-Cyclohexanediol, offering valuable methodologies for its isolation in high purity, crucial for its use in various applications (Deng-gao, 2004).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes when handling trans-1,3-Cyclohexanediol . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(1R,3R)-cyclohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGYIOTPQVQJR-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,3-Cyclohexanediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
A Lehtonen, R Kivekäs, R Sillanpää - Polyhedron, 2002 - Elsevier
A 1:1 complex between copper(II) chloride and cis-1,3-cyclohexanediol has been synthesized and its crystal structure determined. The structure is composed of two different dinuclear […
Number of citations: 14 www.sciencedirect.com
TMR Maria, MTS Rosado, MF Oliveira, SS Bebiano… - …, 2019 - pubs.rsc.org
In this work, solid state characterization and the investigation of the thermal behavior of cis-1,3 and trans-1,3 cyclohexanediol isomers were carried out. A plastic crystal phase could be …
Number of citations: 6 pubs.rsc.org
M Gałązka, M Jasiurkowska-Delaporte… - Journal of Molecular …, 2023 - Elsevier
The results of broadband dielectric spectroscopy and differential scanning calorimetry of the trans and cis isomers of 1,2-cyclohexanediol and 1,3-cyclohexandiol are presented. …
Number of citations: 1 www.sciencedirect.com
B Franzus, BE Hudson Jr - The Journal of Organic Chemistry, 1963 - ACS Publications
The structures of the cis-and trans-1, 3 and 1, 4-dibromocy clohexanes have heretofore been difficult to resolve because of the reaction of the corresponding diols with either …
Number of citations: 34 pubs.acs.org
R Wolfschütz, H Schwarz, W Blum… - Organic Mass …, 1978 - Wiley Online Library
The consecutive dehydration of protonated molecules [MH] + of 1,2‐ and 1,3‐cyclohexanediols (cis and trans isomers) by loss of two H 2 O molecules has been investigated. Analysis of …
ABL Fransson, Y Xu, K Leijondahl… - The Journal of Organic …, 2006 - ACS Publications
An efficient desymmetrization of cis-1,3-cyclohexanediol to (1S,3R)-3-(acetoxy)-1-cyclohexanol ((R,S)-2a) was performed via Candida antarctica lipase B (CALB)-catalyzed …
Number of citations: 77 pubs.acs.org
X Chen, DA Walthall, JI Brauman - Journal of the American …, 2004 - ACS Publications
Equilibrium gas-phase acidities of the six isomeric cyclohexanediols were measured in a Fourier transform ion cyclotron resonance mass spectrometer. Although all six …
Number of citations: 31 pubs.acs.org
S Searles Jr, EK IVES, S NUKINA - The Journal of Organic …, 1959 - ACS Publications
A study of the action of hot alkali with 21 1, 3-diols ofwidely varying structure is reported. The general reaction is carboncarbon cleavage, forming an alcohol and a carbonyl compound. …
Number of citations: 17 pubs.acs.org
K Leijondahl - 2008 - diva-portal.org
Several acyclic 1, 4-diols and 1, 5-diols were synthesized, and by combining a lipase-catalyzed asymmetric transformation with a ruthenium-catalyzed epimerization, enantiomerically-…
Number of citations: 0 www.diva-portal.org
ABL Fransson - 2006 - diva-portal.org
The major part of this thesis describes the synthesis of enantiopure alcohols and diols by combining ruthenium-catalyzed racemization or epimerization and lipase-catalyzed …
Number of citations: 0 www.diva-portal.org

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